molecular formula C16H18O5 B2849929 [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 428504-99-8

[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B2849929
CAS RN: 428504-99-8
M. Wt: 290.315
InChI Key: YVTVBWFDAIAGQJ-UHFFFAOYSA-N
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Description

[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a compound with potential use for the production of iron oxide particles used in microscopy .


Synthesis Analysis

This compound can be synthesized by reacting 4-methylcoumarin with acetic anhydride . More detailed synthesis procedures can be found in various scientific papers .


Molecular Structure Analysis

The molecular formula of [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is C16H18O5 . Its average mass is 290.311 Da and its monoisotopic mass is 290.115417 Da . More detailed molecular structure analysis can be found in various scientific papers .


Chemical Reactions Analysis

The chemical reactions involving [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are complex and can be found in various scientific papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid include a density of 1.2±0.1 g/cm3, boiling point of 479.8±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, enthalpy of vaporization of 78.4±3.0 kJ/mol, flash point of 177.1±22.2 °C, index of refraction of 1.555, molar refractivity of 76.1±0.3 cm3, and a molar volume of 237.1±3.0 cm3 .

Scientific Research Applications

Synthesis of Photoactive Cellulose Derivatives

This compound has been utilized in the synthesis of water-soluble, photoactive cellulose derivatives. By esterifying cellulose with [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, researchers have created polyelectrolytes that are decorated with photochemically active chromene moieties . These derivatives are of particular interest for the development of smart materials due to their ability to undergo light-triggered photodimerization, which can be used to control material properties .

Development of Smart Materials

The photoactive properties of the cellulose derivatives synthesized using this compound make them suitable for the creation of smart materials. These materials can exhibit light-induced conformational changes, variations in viscosity and solubility, and photomechanical effects. Such materials have potential applications in various fields, including biomedical devices, sensors, and actuators .

Photochemistry Research

The compound’s role in the photochemistry of cellulose derivatives provides valuable insights into light-triggered biological processes such as vision, photosynthesis, photomorphogenesis, and photomovement. This research is not only academically intriguing but also has practical implications for the design of biomimetic materials and systems .

Polysaccharide Structural Diversity

Polysaccharides, modified with [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, demonstrate the vast structural diversity and functional versatility of these biopolymers. The ability of these modified polysaccharides to form structures through supramolecular interactions opens up possibilities for tailoring advanced materials with specific properties .

Antimicrobial Activity

While the specific compound has not been directly linked to antimicrobial activity, related chromene-based compounds have been studied for their potential antimicrobial properties. This suggests that further research could explore the antimicrobial applications of [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, particularly against bacteria such as K. pneumoniae, E. coli, and S. aureus .

Chemical Education and Research

The compound serves as an example in chemical education and research for demonstrating synthetic techniques, spectroscopic analysis, and the study of photoactive materials. It provides a practical case for students and researchers to understand the complexities of chemical synthesis and the functionalization of biopolymers .

properties

IUPAC Name

2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-3-4-5-11-8-15(19)21-16-10(2)13(7-6-12(11)16)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTVBWFDAIAGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

CAS RN

428504-99-8
Record name 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
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